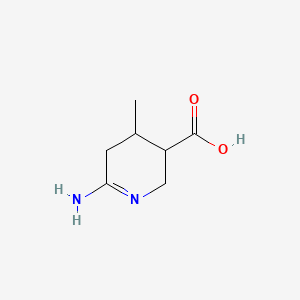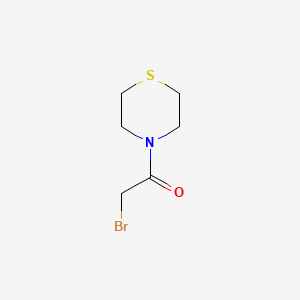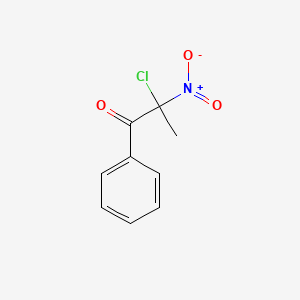
2(3H)-Thiazolone, 5-ethoxy-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Thiazolone, 5-ethoxy-4-methyl- is a heterocyclic compound that features a thiazolone ring with ethoxy and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- typically involves the reaction of appropriate thioamide and α-haloketone precursors under controlled conditions. One common method involves the cyclization of 5-ethoxy-4-methyl-2-thioamide with α-bromoacetone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolone ring.
Industrial Production Methods
Industrial production of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Thiazolone, 5-ethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
2(3H)-Thiazolone, 5-ethoxy-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2(3H)-Thiazolone, 5-ethoxy-4-methyl- can be compared with other similar compounds such as:
1,2,4-Triazoles: Known for their antimicrobial and antifungal activities.
Thiazolidines: Often used in medicinal chemistry for their biological activities.
Benzothiazoles: Widely studied for their anticancer properties.
The uniqueness of 2(3H)-Thiazolone, 5-ethoxy-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolone derivatives.
Propriétés
Numéro CAS |
173841-82-2 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
5-ethoxy-4-methyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-5-4(2)7-6(8)10-5/h3H2,1-2H3,(H,7,8) |
Clé InChI |
AVRHCRMEGCGQAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(NC(=O)S1)C |
SMILES canonique |
CCOC1=C(NC(=O)S1)C |
Synonymes |
2(3H)-Thiazolone, 5-ethoxy-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10,16-diacetyloxy-1'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,3'-2-benzofuran]-5'-carboxylic acid;10,16-diacetyloxy-3'-oxospiro[13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,1'-2-benzofuran]-5'-carboxylic acid](/img/structure/B574912.png)
![BENZOIC ACID 4-[[(HYDROXYAMINO)IMINOMETHYL]AMINO]-](/img/structure/B574918.png)

![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)


